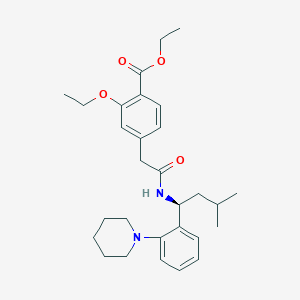

Repaglinide ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163798 | |

| Record name | Repaglinide ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147770-06-7 | |

| Record name | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147770-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repaglinide ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repaglinide ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPAGLINIDE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Repaglinide Ethyl Ester

This technical guide provides a comprehensive overview of the synthesis pathways for repaglinide ethyl ester, a key intermediate in the production of the antidiabetic drug, repaglinide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Introduction

Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 non-insulin-dependent diabetes mellitus (NIDDM).[1] It belongs to the meglitinide class of drugs and works by stimulating insulin secretion from pancreatic β-cells.[2] The synthesis of repaglinide is a multi-step process, with this compound being the penultimate intermediate. The overall synthesis can be approached via a convergent strategy, primarily involving the preparation of two key intermediates: (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine and 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. The coupling of these two intermediates yields this compound, which is subsequently hydrolyzed to afford repaglinide.[1][3]

This guide will focus on the various reported methods for the synthesis of the crucial acidic intermediate, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, and its subsequent condensation to form this compound.

Synthesis of the Key Intermediate: 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid

Several synthetic routes for 3-ethoxy-4-ethoxycarbonyl phenylacetic acid have been reported, starting from different commercially available materials. Below are detailed descriptions of some of the most common pathways.

Route 1: Starting from 2-Hydroxy-4-methylbenzoic Acid

This pathway involves the etherification and esterification of 2-hydroxy-4-methylbenzoic acid, followed by side-chain functionalization to introduce the acetic acid moiety.

Experimental Protocol:

-

Preparation of Ethyl 2-ethoxy-4-methylbenzoate: A mixture of 2-hydroxy-4-methylbenzoic acid, ethyl bromide, and potassium carbonate in acetone is heated in an autoclave.[4][5] Alternatively, diethyl sulfate can be used as the ethylating agent.[6]

-

Bromination of the Methyl Group: The resulting ethyl 2-ethoxy-4-methylbenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent such as carbon tetrachloride to yield ethyl 4-(bromomethyl)-2-ethoxybenzoate.[4][5]

-

Cyanation and Hydrolysis: The brominated compound is then reacted with sodium cyanide to form ethyl 4-(cyanomethyl)-2-ethoxybenzoate.[4][5] This is followed by hydrolysis of the nitrile group. One method involves treating the cyanomethyl ester with gaseous HCl in ethanol to produce the corresponding diester, ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate.[4][5] A subsequent selective hydrolysis with sodium hydroxide in ethanol yields the desired 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[5]

-

Carboxylation via Carbanion: An alternative to the bromination/cyanation route involves the direct carboxylation of ethyl 2-ethoxy-4-methylbenzoate.[7] This is achieved by reacting it with a strong base like lithium diisopropylamide (LDA) at low temperatures (-75 °C) to form a carbanion, which is then quenched with carbon dioxide gas to yield 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[7]

Route 2: Starting from m-Hydroxyphenylacetic Acid

This approach begins with m-hydroxyphenylacetic acid and introduces the necessary functional groups through a series of reactions.[8][9]

Experimental Protocol:

-

Esterification: m-Hydroxyphenylacetic acid is first esterified, for example, by reacting with ethanol in the presence of a catalytic amount of concentrated sulfuric acid, to produce ethyl m-hydroxyphenylacetate.[8]

-

Formylation: The ethyl m-hydroxyphenylacetate undergoes formylation to introduce an aldehyde group, yielding ethyl 4-formyl-3-hydroxyphenylacetate.[9]

-

Oxidation: The aldehyde is then oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite, resulting in 4-carboxy-2-hydroxy-phenylacetic acid ethyl ester.[9]

-

Esterification and Etherification: A one-step reaction is performed to esterify the newly formed carboxylic acid and etherify the phenolic hydroxyl group, yielding ethyl 3-ethoxy-4-ethoxycarbonyl phenylacetate.[9]

-

Selective Hydrolysis: Finally, selective hydrolysis of the phenylacetic ester group gives the target intermediate, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[9]

Final Condensation Step: Synthesis of this compound

The final step in the formation of the title compound is the amide coupling of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine.

Experimental Protocol:

-

Activation of the Carboxylic Acid: 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid is activated to facilitate the amide bond formation. This can be achieved using various coupling agents. One common method involves reacting the acid with pivaloyl chloride in the presence of a base like triethylamine at low temperatures (-5 °C).[3] This forms a mixed anhydride intermediate.

-

Amide Coupling: A solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine in a suitable solvent like toluene is then added to the activated acid derivative.[3] The reaction mixture is typically stirred at room temperature until completion.

-

Work-up and Isolation: After the reaction, the mixture is washed with water and a saturated sodium bicarbonate solution. The organic solvent is then removed under reduced pressure to yield the crude this compound, which can be purified further if necessary.[3] The product is formally named ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps described above.

| Step | Starting Material(s) | Reagents and Conditions | Product | Yield | Reference(s) |

| Route 1: Carboxylation | Ethyl 2-ethoxy-4-methylbenzoate | 1. LDA, THF, DMPU, -75 °C2. CO₂ | 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | 72.7% | [7] |

| Route 2: Multi-step from m-Hydroxyphenylacetic Acid | m-Hydroxyphenylacetic acid | Multi-step synthesis involving esterification, formylation, oxidation, etherification, and selective hydrolysis. | 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | ~58% | [10] |

| Final Condensation | 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine | Pivaloyl chloride, triethylamine, toluene, -5 °C to 30 °C | This compound | 73% | [3] |

| Hydrolysis to Repaglinide (for context) | This compound | 1N NaOH, denatured spirit, 60-65 °C | Repaglinide | 94% | [3] |

Synthesis Pathway Visualization

The following diagram illustrates a common synthetic pathway for this compound.

Caption: Convergent synthesis of this compound.

Logical Workflow for Synthesis Route Selection

The choice of a particular synthetic route depends on several factors including the cost and availability of starting materials, reaction safety, scalability, and environmental impact. The following diagram outlines the logical considerations for selecting a synthesis pathway.

References

- 1. chimia.ch [chimia.ch]

- 2. ClinPGx [clinpgx.org]

- 3. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]

- 4. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]

- 5. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]

- 6. allindianpatents.com [allindianpatents.com]

- 7. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]

- 8. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Chemical Properties of Repaglinide Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Repaglinide ethyl ester, a key intermediate and impurity in the synthesis of the anti-diabetic drug Repaglinide. This document collates available data on its synthesis, stability, solubility, and spectroscopic properties, along with relevant experimental contexts.

Introduction

Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of drugs and stimulates insulin release from pancreatic β-cells.[2][3] this compound is the immediate precursor in the final hydrolysis step to form Repaglinide.[4][5] As such, its chemical characteristics are of significant interest for process optimization, impurity profiling, and quality control in the manufacturing of Repaglinide. This compound exists as two enantiomers, (S)-Repaglinide ethyl ester and (R)-Repaglinide ethyl ester.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that the available data often pertains to one of the enantiomers or the racemic mixture.

| Property | (S)-Repaglinide Ethyl Ester | (R)-Repaglinide Ethyl Ester | Racemic this compound | Reference(s) |

| Molecular Formula | C₂₉H₄₀N₂O₄ | C₂₉H₄₀N₂O₄ | C₂₉H₄₀N₂O₄ | [6][7][8] |

| Molecular Weight | 480.64 g/mol | 480.6 g/mol | 480.64 g/mol | [6][7][8] |

| IUPAC Name | ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | ethyl 2-ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | [6][7][8] |

| CAS Number | 147770-06-7 | 147770-08-9 | - | [7][9] |

| Melting Point | 115-118°C | Not specified | Not specified | [10] |

| Solubility | Soluble in Chloroform and Methanol | Not specified | Not specified | [10] |

| Appearance | Not specified | Not specified | Not specified | |

| XLogP3 | - | 5.9 | - | [6] |

Synthesis of this compound

This compound is synthesized as an intermediate in the overall synthesis of Repaglinide. The general approach involves the condensation of an appropriate amine with a carboxylic acid derivative.

A common synthetic route involves the reaction of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.[4] This condensation can be achieved using various coupling agents such as carbonyldiimidazole (CDI) or triphenylphosphine/carbon tetrachloride/triethylamine.[4]

Another described method involves the condensation of 3-methyl-1-[2-(1-piperidinyl)phenyl)butylamine with 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid using triphenylphosphine, triethylamine, and carbon tetrachloride.[4]

The final step in the synthesis of Repaglinide is the hydrolysis of the ethyl ester group of this compound, typically using a base such as sodium hydroxide in an alcoholic solvent.[5][11]

Below is a generalized workflow for the synthesis of Repaglinide, highlighting the formation of the ethyl ester intermediate.

Caption: Generalized synthesis workflow for Repaglinide via its ethyl ester intermediate.

Stability

The stability of Repaglinide has been studied under various stress conditions, and by extension, this provides some insight into the potential stability of its ethyl ester precursor. Repaglinide is found to be most significantly degraded in acidic and oxidative media.[12] A study on the degradation of Repaglinide identified nine new degradation products under stressed conditions, which could potentially also be formed from the degradation of the ethyl ester.[12]

Spectroscopic Data

While detailed spectroscopic data specifically for this compound is not extensively published in the readily available literature, analysis would be expected to be consistent with its chemical structure. Key expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), aromatic protons, the piperidinyl group, the butyl chain, and the amide proton.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and aliphatic carbons of the various substituents.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and amide, N-H stretching of the amide, and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (480.64 g/mol ).

Mechanism of Action of the Parent Compound, Repaglinide

Repaglinide, the active pharmaceutical ingredient derived from the ethyl ester, exerts its therapeutic effect by stimulating insulin secretion from the pancreas.[2][13] This action is dependent on the presence of functional pancreatic β-cells.[13]

The mechanism involves the following key steps:

-

Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[3][14]

-

KATP Channel Closure: This binding leads to the closure of the KATP channels.[2][13]

-

Membrane Depolarization: The closure of potassium channels prevents K+ efflux, leading to depolarization of the β-cell membrane.[2][15]

-

Calcium Influx: Depolarization opens voltage-gated calcium channels, resulting in an influx of Ca²⁺ into the cell.[13][15]

-

Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β-cells.[2][15]

This signaling pathway is depicted in the diagram below.

Caption: Mechanism of action of Repaglinide in stimulating insulin secretion.

Analytical Methodologies

The analysis of Repaglinide and its impurities, including the ethyl ester, is typically performed using high-performance liquid chromatography (HPLC).[16][17][18] A sensitive and specific HPLC-UV method has been developed for the estimation of Repaglinide in plasma.[16] Such methods can be adapted for the quantification of this compound in bulk drug substances and formulations.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column.[18]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium formate).[16][18]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, around 245 nm or 281.2 nm for Repaglinide.[17][18]

A general workflow for the analytical determination of Repaglinide and its impurities is outlined below.

Caption: General workflow for the HPLC analysis of Repaglinide and its impurities.

Conclusion

This compound is a crucial molecule in the synthesis of Repaglinide. A thorough understanding of its chemical properties, synthesis, and stability is essential for the development of robust and efficient manufacturing processes for the final active pharmaceutical ingredient. While data specifically on the ethyl ester is not as abundant as for Repaglinide itself, this guide provides a consolidated overview of the currently available information, which is vital for researchers and professionals in the field of drug development and manufacturing. Further studies to fully characterize the physicochemical and pharmacological properties of this compound would be beneficial for the scientific community. would be beneficial for the scientific community.

References

- 1. veeprho.com [veeprho.com]

- 2. What is the mechanism of Repaglinide? [synapse.patsnap.com]

- 3. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]

- 5. Repaglinide synthesis - chemicalbook [chemicalbook.com]

- 6. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]

- 8. GSRS [precision.fda.gov]

- 9. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. CN101220007A - A kind of method for preparing repaglinide - Google Patents [patents.google.com]

- 12. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]

- 16. jddtonline.info [jddtonline.info]

- 17. ijpsonline.com [ijpsonline.com]

- 18. worldwidejournals.com [worldwidejournals.com]

In Vitro Metabolism of Repaglinide: A Technical Guide for Researchers

An Examination of the Core Metabolic Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Repaglinide, a short-acting insulin secretagogue of the meglitinide class used in the management of type 2 diabetes. While the topic of interest specified the formation of a Repaglinide ethyl ester, a thorough review of the scientific literature indicates that this is not a recognized metabolic pathway. This compound is, however, known as a process-related impurity in the manufacturing of the drug substance.

The primary metabolic pathways for Repaglinide are well-documented and involve oxidative biotransformation, primarily mediated by cytochrome P450 enzymes, and to a lesser extent, direct glucuronidation. This guide will focus on these established pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Established Metabolic Pathways of Repaglinide

Repaglinide undergoes extensive hepatic metabolism. The main routes of biotransformation are:

-

Oxidative Metabolism: Primarily carried out by the cytochrome P450 isoenzymes CYP2C8 and CYP3A4.[1][2] This leads to the formation of several key metabolites:

-

Glucuronidation: A minor pathway involving direct conjugation of Repaglinide with glucuronic acid.[3][4]

These metabolites are largely inactive and do not contribute to the glucose-lowering effect of the parent drug.[3] They are primarily excreted in the bile and feces.[2][5]

Quantitative Data on In Vitro Metabolism

The following tables summarize key quantitative data from in vitro studies on Repaglinide metabolism.

Table 1: Inhibition of Repaglinide Metabolism in Human Liver Microsomes

| Inhibitor | Repaglinide Concentration (µM) | Inhibition (%) |

| Quercetin (25 µM) | 0.2 | 58% |

| Itraconazole (3 µM) | 0.2 | 71% |

| Quercetin (25 µM) | 2 | 56% |

| Itraconazole (3 µM) | 2 | 59% |

Data sourced from a study on the metabolism of Repaglinide by CYP2C8 and CYP3A4 in vitro.[1]

Table 2: Inhibition Constants (Ki) and IC50 Values for Various Compounds on Repaglinide Metabolism and Related CYP Enzymes in Human Liver Microsomes

| Compound | Enzyme | Ki (µM) | IC50 (µM) on Repaglinide Metabolism |

| Bezafibrate | CYP2C8 | 9.7 | 37.7 |

| Gemfibrozil | CYP2C8 | 30.4 | 111 |

| Fenofibrate | CYP2C8 | 92.6 | 164 |

| Rifampicin | CYP2C8 | 30.2 | 13.7 |

| Rifampicin | CYP3A4 | 18.5 | 13.7 |

Data sourced from a study on the effect of fibrates and rifampicin on Repaglinide metabolism in vitro.[1]

Experimental Protocols for In Vitro Metabolism Studies

Detailed methodologies are crucial for reproducible research. The following protocols are based on common practices cited in the literature for studying Repaglinide's in vitro metabolism.

In Vitro Microsomal Metabolism Assay

This protocol is designed to determine the kinetics of Repaglinide metabolism by liver microsomes.

-

Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing pooled human liver microsomes (HLM) or rat liver microsomes (RLM) at a final protein concentration of 0.3-0.5 mg/mL.[6]

-

Add a buffered solution, typically 50 mM potassium phosphate buffer.[6]

-

Include a range of Repaglinide concentrations (e.g., 1-500 µM) to determine concentration-dependent kinetics.[6]

-

-

Initiation of Metabolic Reaction:

-

Sampling and Termination:

-

Sample Processing and Analysis:

-

Centrifuge the terminated samples at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated protein.[6]

-

Collect the supernatant for analysis.

-

Analyze the concentration of remaining Repaglinide and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

In Vitro Metabolic Inhibition Study

This protocol is used to assess the inhibitory potential of other compounds on the metabolism of Repaglinide.

-

Preparation of Incubation Mixture:

-

Reaction and Analysis:

-

Follow the steps for initiation, sampling, termination, and analysis as outlined in section 3.1.

-

-

Data Analysis:

-

Construct dose-response curves to determine the IC50 value of the inhibitor.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform incubations with varying concentrations of both Repaglinide and the inhibitor to generate a Dixon plot.[6]

-

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of Repaglinide and a typical experimental workflow for in vitro metabolism studies.

Caption: Metabolic Pathways of Repaglinide.

Caption: In Vitro Metabolism Experimental Workflow.

Conclusion

The in vitro metabolism of Repaglinide is a well-characterized process dominated by CYP2C8 and CYP3A4-mediated oxidation, with a minor contribution from glucuronidation. Understanding these pathways and the methodologies to study them is critical for predicting drug-drug interactions and ensuring the safe and effective use of Repaglinide in clinical practice. While the formation of a this compound is not a documented metabolic fate, the analytical standards for this compound are available, likely for its role as a manufacturing impurity. This guide provides a foundational understanding for researchers investigating the metabolic profile of Repaglinide.

References

- 1. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repaglinide - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Novel Biocatalytic Approach: The Enzymatic Synthesis of Repaglinide Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Active Pharmaceutical Ingredients (APIs) is increasingly leveraging biocatalysis to promote greener and more efficient chemical processes.[1] While the chemical synthesis of Repaglinide, an oral antihyperglycemic agent, and its intermediates is well-established, the exploration of enzymatic routes remains a promising area for innovation. This technical guide outlines a prospective enzymatic approach for the synthesis of Repaglinide ethyl ester, a key intermediate in the production of Repaglinide.[2][3][4][5]

This proposed method utilizes a lipase-catalyzed esterification, a widely recognized strategy in the sustainable preparation of pharmaceuticals.[6] Lipases, such as the immobilized Candida antarctica lipase B (CALB), are renowned for their high selectivity and ability to function under mild reaction conditions, offering a potential alternative to traditional chemical methods that may involve harsh reagents and generate significant waste.[7][8]

Proposed Experimental Protocol: Lipase-Catalyzed Esterification

This protocol describes a hypothetical experiment for the enzymatic synthesis of this compound.

1. Materials and Methods

-

Substrates:

-

(S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid (Repaglinide acid)

-

Ethanol (anhydrous)

-

-

Enzyme:

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

-

Solvent:

-

2-Methyl-2-butanol (2M2B) or another suitable organic solvent.[7]

-

-

Reagents for analysis:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

-

Equipment:

-

Orbital shaker incubator

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Standard laboratory glassware

-

2. Enzymatic Esterification Reaction

-

In a 100 mL Erlenmeyer flask, dissolve 1.0 g of (S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid in 50 mL of 2-methyl-2-butanol.

-

Add a molar excess of anhydrous ethanol. A substrate molar ratio of acid to alcohol of 1:1.5 is recommended to shift the equilibrium towards ester formation.

-

Add 100 mg of immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture.

-

Seal the flask and place it in an orbital shaker incubator set at 50°C and 200 rpm.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by HPLC.

3. Product Isolation and Purification

-

Upon completion of the reaction, as determined by HPLC analysis, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for potential reuse.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to obtain the final product.

4. Analytical Method (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Quantitative Data Summary

The following table presents hypothetical data from the proposed enzymatic synthesis, illustrating the expected outcomes under various reaction conditions.

| Parameter | Value |

| Substrates | (S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid, Ethanol |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) |

| Solvent | 2-Methyl-2-butanol |

| Temperature | 50°C |

| Reaction Time | 24 hours |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1.5 |

| Enzyme Loading | 10% (w/w of acid substrate) |

| Conversion Rate | >95% |

| Isolated Yield | ~90% |

| Enantiomeric Excess (ee) | >99% (assuming stereospecificity of the enzyme) |

Visualizing the Workflow

The following diagram illustrates the proposed enzymatic synthesis workflow for this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The proposed enzymatic synthesis of this compound presents a promising green alternative to conventional chemical methods. The use of lipases can potentially lead to higher yields, improved purity, and a more environmentally friendly process. Further research and optimization of this biocatalytic route could pave the way for its implementation in the industrial production of Repaglinide.

References

- 1. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]

- 2. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]

- 3. CN101220007A - A kind of method for preparing repaglinide - Google Patents [patents.google.com]

- 4. TW201002668A - Preparing method of repaglinide - Google Patents [patents.google.com]

- 5. CN1865253A - Repaglinide synthesis process - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of Repaglinide Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Repaglinide ethyl ester, a key intermediate and potential impurity in the synthesis of the anti-diabetic drug Repaglinide. A thorough understanding of its spectroscopic properties is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

This compound is the ethyl ester derivative of Repaglinide. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Name | ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

| Molecular Formula | C29H40N2O4 |

| Molecular Weight | 480.64 g/mol [1] |

| CAS Number | 147770-06-7 ((S)-isomer)[1], 147770-08-9 ((R)-isomer)[1][2] |

Spectroscopic Analysis

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available, predicted shifts can be inferred based on the structure of Repaglinide.[3][4]

Expected ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~0.9 | d | 6H | Isopropyl methyl protons |

| ~1.2-1.4 | m | 3H | Ethyl ester methyl protons |

| ~1.5-1.8 | m | 6H | Piperidine ring protons |

| ~2.5-2.8 | m | 4H | Piperidine ring protons adjacent to N |

| ~3.6 | s | 2H | Methylene protons of the acetamido group |

| ~4.1-4.3 | q | 2H | Ethyl ester methylene protons |

| ~4.8-5.0 | m | 1H | Chiral proton |

| ~6.8-8.0 | m | 7H | Aromatic protons |

| ~8.2 | d | 1H | Amide proton |

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~14 | Ethyl ester methyl carbon |

| ~22 | Isopropyl methyl carbons |

| ~24-26 | Piperidine ring carbons |

| ~40 | Methylene carbon of the acetamido group |

| ~50 | Piperidine ring carbons adjacent to N |

| ~55 | Chiral carbon |

| ~61 | Ethyl ester methylene carbon |

| ~110-160 | Aromatic and ethoxy carbons |

| ~165 | Ester carbonyl carbon |

| ~170 | Amide carbonyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Repaglinide shows characteristic peaks that would be largely retained in its ethyl ester derivative, with the addition of ester-specific absorptions.[5][6][7]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretching (amide) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1640 | C=O stretching (amide I) |

| ~1540 | N-H bending (amide II) |

| ~1250 | C-O stretching (ester and ether) |

| ~1100 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For Repaglinide, the protonated molecular ion [M+H]⁺ is observed at m/z 453.3.[8] For this compound, the expected protonated molecular ion [M+H]⁺ would be approximately m/z 481.3.

Expected Mass Spectrometry Data

| m/z (amu) | Assignment |

| 481.3 | [M+H]⁺ (Protonated molecular ion) |

| Fragments | Correspond to the loss of specific functional groups |

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound would follow standard analytical chemistry procedures.

Sample Preparation

-

NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.

Instrumentation and Data Acquisition

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C spectra.

-

IR: A Fourier-transform infrared (FTIR) spectrophotometer would be used to record the spectrum over the range of 4000-400 cm⁻¹.[9]

-

MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used to obtain accurate mass measurements. A common technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode.[10]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different analytical techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Logical relationship between spectroscopic techniques and the structural information obtained for this compound.

References

- 1. allmpus.com [allmpus.com]

- 2. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods [medjpps.periodikos.com.br]

- 4. medjpps.com [medjpps.com]

- 5. researchgate.net [researchgate.net]

- 6. wjarr.com [wjarr.com]

- 7. researchgate.net [researchgate.net]

- 8. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]

- 9. sciensage.info [sciensage.info]

- 10. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Overview of Repaglinide Ethyl Ester

This guide provides an in-depth analysis of Repaglinide ethyl ester, a key impurity and derivative of the anti-diabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and outlining a representative experimental workflow for its analysis.

Physicochemical Properties

This compound is a significant compound in the pharmaceutical landscape, primarily known as an impurity in the synthesis of Repaglinide.[1][2] Repaglinide itself is an oral hypoglycemic agent used to treat type 2 diabetes by stimulating insulin release from pancreatic β-cells.[1] The ethyl ester variant exists as two main stereoisomers, the (R) and (S) forms, each with a distinct CAS number.

A summary of the key quantitative data for this compound is presented below.

| Identifier | Value | Reference |

| Molecular Formula | C29H40N2O4 | [1][3][4][5] |

| Molecular Weight | 480.64 g/mol | [2][3][4][5][6] |

| (R)-Repaglinide Ethyl Ester CAS Number | 147770-08-9 | [3][4][5][7] |

| (S)-Repaglinide Ethyl Ester CAS Number | 147770-06-7 | [1][2][8] |

Analytical Workflow for Impurity Profiling

The following diagram illustrates a standard workflow for the identification and quantification of this compound as an impurity in a sample of the active pharmaceutical ingredient (API), Repaglinide. This process is crucial for ensuring the purity and safety of the final drug product.

Experimental Protocol: HPLC Method for Impurity Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a Repaglinide drug substance. This protocol is provided as a general guideline and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents:

-

Repaglinide API sample

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Purified water (HPLC grade)

-

Formic acid (or other suitable buffer component)

2. Chromatographic Conditions:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: Buffer solution (e.g., 0.1% formic acid in water).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A suitable gradient program to ensure the separation of Repaglinide from its impurities. For example:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B

-

25-30 min: 70% to 30% B

-

30-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the Repaglinide API sample in the diluent to a suitable concentration (e.g., 10 mg/mL).

4. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the diluent as a blank to ensure the absence of interfering peaks.

-

Inject the reference standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Integrate the area of the this compound peak in the sample chromatogram.

5. Calculation: Calculate the percentage of this compound in the Repaglinide API sample using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_impurity is the peak area of this compound in the sample chromatogram.

-

Area_standard is the peak area of this compound in the reference standard chromatogram.

-

Conc_standard is the concentration of the this compound reference standard solution.

-

Conc_sample is the concentration of the Repaglinide API sample solution.

This technical guide provides a foundational understanding of this compound, its key properties, and a standard analytical approach for its quantification. For further research and development, it is recommended to consult specific pharmacopeial monographs and conduct in-house method validation.

References

- 1. veeprho.com [veeprho.com]

- 2. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]

- 3. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]

- 4. molcan.com [molcan.com]

- 5. Repaglinide R-Isomer Ethyl Ester - Opulent Pharma [opulentpharma.com]

- 6. GSRS [precision.fda.gov]

- 7. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. anaxlab.com [anaxlab.com]

Solubility Profile of Repaglinide Ethyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Repaglinide ethyl ester, an impurity and derivative of the oral hypoglycemic agent Repaglinide. Due to its relevance in pharmaceutical development and quality control, understanding its solubility characteristics in various organic solvents is crucial. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key workflows.

Core Data Summary

Extensive literature searches indicate a lack of specific quantitative solubility data for this compound in organic solvents. Most available resources provide qualitative descriptions or state that no data is available. However, qualitative solubility information for this compound and quantitative data for the parent compound, Repaglinide, are presented below for reference and comparative purposes.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Methanol | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

Note: The term "soluble" is as reported in the cited sources and is not further quantified.

Table 2: Quantitative Solubility of Repaglinide in Organic Solvents

| Solvent | Solubility (approximate) |

| Ethanol | 25 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[3] |

| Dimethylformamide (DMF) | 30 mg/mL[3] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol outlines the key steps for determining the solubility of a substance like this compound in an organic solvent.

Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

Analytical balance

-

Glass flasks with stoppers (e.g., 50 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

The compound of interest (solute)

-

The desired organic solvent

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solute to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-300 RPM).[5]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute has reached a steady state.[5]

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow them to stand to let the undissolved solids settle.

-

To separate the saturated solution from the excess solid, either centrifuge the samples or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute.

-

A calibration curve prepared with known concentrations of the solute should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the workflow of the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide on the Pharmacological Activity of Repaglinide Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological activity of repaglinide ethyl ester. As the ethyl ester prodrug of the potent oral antidiabetic agent repaglinide, its therapeutic efficacy is contingent upon its in vivo hydrolysis to the active parent compound. This document elucidates the expected metabolic conversion, the established mechanism of action of repaglinide, and its pharmacodynamic effects on insulin secretion and glucose homeostasis. Detailed hypothetical experimental protocols for the evaluation of this compound's conversion and its comparative in vivo effects are provided, alongside a compilation of the quantitative pharmacological data for repaglinide. This guide serves as a critical resource for researchers and professionals involved in the development and study of meglitinide analogues and their prodrugs.

Introduction: this compound as a Prodrug

This compound is the ethyl ester derivative of repaglinide, a well-established oral antidiabetic drug of the meglitinide class. Structurally, the carboxylic acid functional group of repaglinide is esterified with ethanol. This modification significantly increases the lipophilicity of the molecule. In pharmaceutical sciences, the esterification of a carboxylic acid-containing drug is a common prodrug strategy employed to enhance oral bioavailability. The increased lipophilicity of the ester prodrug can lead to improved absorption from the gastrointestinal tract.

Following absorption, it is anticipated that this compound is rapidly hydrolyzed by ubiquitous carboxylesterases present in the plasma, liver, and other tissues to yield the pharmacologically active parent compound, repaglinide, and ethanol. Therefore, the pharmacological activity of this compound is not intrinsic but is dependent on its efficient conversion to repaglinide. The therapeutic effects observed upon administration of the ethyl ester are attributable to the pharmacological actions of the released repaglinide.

Proposed Metabolic Conversion of this compound

The primary metabolic pathway for the activation of this compound is expected to be enzymatic hydrolysis. This biotransformation is catalyzed by carboxylesterases, which are abundant in the liver and plasma.

Pharmacological Activity of Repaglinide (Active Metabolite)

The pharmacological effects of this compound are mediated by its active metabolite, repaglinide.

Mechanism of Action

Repaglinide is an insulin secretagogue that lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1][2] This action is dependent on the presence of functional β-cells.[1] The mechanism involves the following key steps:

-

Binding to SUR1: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[2]

-

KATP Channel Closure: This binding leads to the closure of the KATP channels.[1]

-

Membrane Depolarization: The closure of KATP channels prevents potassium efflux, leading to depolarization of the β-cell membrane.[1]

-

Calcium Influx: Membrane depolarization results in the opening of voltage-gated calcium channels, leading to an influx of calcium ions.[1]

-

Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β-cells.[1]

This process is glucose-dependent, meaning that insulin release is augmented in the presence of elevated glucose levels and diminishes at low glucose concentrations.[1]

Pharmacodynamic Effects

Repaglinide effectively reduces both fasting and postprandial blood glucose levels in patients with type 2 diabetes.[2][3] It has a rapid onset and short duration of action, making it suitable for controlling meal-related glucose excursions.[2]

Quantitative Pharmacological Data of Repaglinide

The following tables summarize the key quantitative data for the pharmacological activity of repaglinide.

| Parameter | Value | Species | Reference |

| Binding Affinity (Kd) | |||

| High-affinity to Kir6.2/SUR1 | 0.42 ± 0.03 nM | - | [4] |

| Low-affinity to SUR1 alone | 59 ± 16 nM | - | [4] |

| IC50 Values | |||

| Rhodopsin kinase assay | 400 mM | - | [5] |

| CCaMK antagonism | 55 mM | - | [5] |

| PpCaMK antagonism | 4 mM | - | [5] |

Table 1: In Vitro Binding and Inhibitory Constants of Repaglinide

| Parameter | Effect | Patient Population | Reference |

| Fasting Blood Glucose | Decrease of 3.6 mmol/L relative to placebo | Sulfonylurea-naïve type 2 diabetes | [3] |

| Decrease of 3.9 mmol/L from baseline | Sulfonylurea-naïve type 2 diabetes | [3] | |

| Postprandial Blood Glucose | Decrease of 6.4 mmol/L relative to placebo | Sulfonylurea-naïve type 2 diabetes | [3] |

| Decrease of 6.2 mmol/L from baseline | Sulfonylurea-naïve type 2 diabetes | [3] | |

| HbA1c | Decrease of 2.3%Hb relative to placebo | Sulfonylurea-naïve type 2 diabetes | [3] |

| Decrease from 7.0% to 4.9%Hb | Sulfonylurea-naïve type 2 diabetes | [3] | |

| First-Phase Insulin Secretion | Significant increase (P<0.001) | Type 2 diabetes | [6] |

Table 2: Clinical Efficacy of Repaglinide in Type 2 Diabetes

Experimental Protocols for Evaluation of this compound

The following are detailed hypothetical protocols for the in vitro and in vivo evaluation of this compound as a prodrug.

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to repaglinide in human plasma and human liver microsomes.

Materials:

-

This compound

-

Repaglinide (as a reference standard)

-

Human plasma (pooled, from a commercial source)

-

Human liver microsomes (pooled, from a commercial source)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

NADPH regenerating system (for liver microsome assay)

Protocol for Plasma Stability Assay:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Pre-warm human plasma to 37°C.

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately terminate the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate plasma proteins.

-

Analyze the supernatant for the concentrations of this compound and repaglinide using a validated LC-MS/MS method.

-

Calculate the half-life (t1/2) of this compound and the rate of formation of repaglinide.

Protocol for Liver Microsome Stability Assay:

-

Prepare a stock solution of this compound.

-

Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Pre-warm the reaction mixture to 37°C.

-

Add the this compound stock solution to the reaction mixture to a final concentration of 1 µM.

-

Pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots and terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in the plasma stability assay.

-

Analyze the samples by LC-MS/MS to determine the concentrations of this compound and repaglinide.

-

Calculate the intrinsic clearance (Clint) and half-life of this compound.

In Vivo Comparative Pharmacokinetic and Pharmacodynamic Study

Objective: To compare the pharmacokinetic profiles and pharmacodynamic effects of orally administered this compound and repaglinide in a relevant animal model (e.g., diabetic rats).

Animals: Male Sprague-Dawley rats with streptozotocin-induced diabetes.

Experimental Design:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.

-

Group 2: Repaglinide (e.g., 1 mg/kg), administered orally.

-

Group 3: this compound (equimolar dose to repaglinide), administered orally.

Protocol:

-

Fast the animals overnight prior to dosing.

-

Administer the respective treatments orally by gavage.

-

Pharmacokinetic Sampling: Collect blood samples from the tail vein at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze plasma samples for the concentrations of this compound and repaglinide using a validated LC-MS/MS method.

-

Pharmacodynamic Assessment: Measure blood glucose levels from tail vein blood at the same time points as the pharmacokinetic sampling using a glucometer.

-

At selected time points (e.g., 0, 1, and 2 hours post-dose), collect additional blood samples for the determination of plasma insulin levels using an ELISA kit.

-

Data Analysis:

-

Calculate pharmacokinetic parameters for repaglinide and this compound (Cmax, Tmax, AUC, t1/2).

-

Compare the bioavailability of repaglinide from the ethyl ester prodrug to that of repaglinide itself.

-

Plot the time course of blood glucose and plasma insulin levels for each group.

-

Calculate the area under the effect curve (AUEC) for the change in blood glucose.

-

Statistically compare the pharmacodynamic effects between the treatment groups.

-

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. mdpi.com [mdpi.com]

- 3. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Repaglinide Ethyl Ester: A Technical Review of its Potential as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repaglinide, an oral antidiabetic agent of the meglitinide class, undergoes extensive hepatic metabolism, which is crucial for its pharmacokinetic profile and therapeutic effect. The primary metabolic pathways involve oxidation and glucuronidation, mediated mainly by cytochrome P450 enzymes CYP2C8 and CYP3A4, as well as UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5][6][7][8][9] The major identified metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), a hydroxylated product on the piperidine ring (M4), and an acyl glucuronide (M7).[1][2][7] This technical guide provides a comprehensive overview of the established metabolic pathways of repaglinide. While "repaglinide ethyl ester" is known as a synthetic related compound or impurity, it has not been identified as a metabolite in published literature.[10] This document, therefore, also outlines a hypothetical framework for the investigation of this compound as a potential, yet undiscovered, metabolite. This includes proposed experimental protocols and analytical methodologies for its detection and quantification.

Established Metabolic Pathways of Repaglinide

Repaglinide is almost entirely cleared by hepatic metabolism.[2][6] The biotransformation of repaglinide is complex, involving multiple enzymes and leading to several metabolites, which are pharmacologically inactive.[6][7]

Phase I Metabolism: Oxidation

The oxidative metabolism of repaglinide is predominantly carried out by two key cytochrome P450 isoenzymes: CYP2C8 and CYP3A4.[1][3][5]

-

CYP2C8-mediated Metabolism: This enzyme is primarily responsible for the hydroxylation of the piperidine ring of repaglinide to form the M4 metabolite.[1][2][5]

-

CYP3A4-mediated Metabolism: CYP3A4 catalyzes the formation of the aromatic amine metabolite (M1) and the oxidized dicarboxylic acid metabolite (M2).[1][2][5]

Phase II Metabolism: Glucuronidation

A smaller fraction of repaglinide metabolism occurs via direct conjugation with glucuronic acid to form an acyl glucuronide (M7). This pathway is catalyzed by UGTs.[1][7]

The following diagram illustrates the established metabolic pathways of repaglinide.

Caption: Established metabolic pathways of repaglinide.

Quantitative Summary of Repaglinide Metabolism

The relative contributions of the different metabolic pathways to the overall clearance of repaglinide have been investigated in various in vitro systems. The following table summarizes the key quantitative data.

| In Vitro System | Enzyme Contribution to Metabolism | Reference |

| Human Liver Microsomes | CYP2C8 and CYP3A4 contribute almost equally to metabolism. | [1] |

| Human Hepatocytes | CYP2C8 and CYP3A4 have comparable contributions (<50% each), with glucuronidation accounting for 2-20%. | [1] |

| Recombinant Enzymes | M4 is the major metabolite formed by CYP2C8, while M1 is the major metabolite from CYP3A4. | [5] |

This compound: A Potential but Unconfirmed Metabolite

A thorough review of the scientific literature did not yield any evidence of this compound as a metabolite of repaglinide. It is, however, listed as a related compound, suggesting it is a known synthetic variant or impurity.[10] The formation of an ethyl ester from a carboxylic acid-containing drug like repaglinide in vivo would likely require an esterification reaction, potentially catalyzed by enzymes such as carboxylesterases in the presence of ethanol.

Proposed Experimental Framework for Investigating the Formation of this compound

To investigate the possibility of this compound formation, a series of in vitro experiments can be designed.

Experimental Workflow

The following diagram outlines a proposed workflow for this investigation.

Caption: Proposed workflow for investigating this compound formation.

Detailed Experimental Protocols

4.2.1. In Vitro Incubation with Human Liver Preparations

-

Objective: To determine if repaglinide can be converted to its ethyl ester in the presence of human liver enzymes and ethanol.

-

Materials:

-

Repaglinide

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLM) or cryopreserved human hepatocytes

-

NADPH regenerating system (for microsomes)

-

Phosphate buffer (pH 7.4)

-

Ethanol

-

Carboxylesterase inhibitors (e.g., bis-p-nitrophenyl phosphate)

-

Acetonitrile (for quenching the reaction)

-

-

Procedure:

-

Prepare incubation mixtures containing buffer, HLM or hepatocytes, and the NADPH regenerating system (for HLM).

-

Spike the incubation mixtures with repaglinide at a relevant concentration (e.g., 1-10 µM).

-

For the experimental group, add ethanol to the incubation mixture at a physiologically relevant concentration. A control group without ethanol should be run in parallel.

-

To investigate the role of carboxylesterases, a separate set of experiments should be conducted in the presence of a carboxylesterase inhibitor.

-

Initiate the reaction by adding the substrate (repaglinide).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

4.2.2. Analytical Method Development and Sample Analysis

-

Objective: To develop a sensitive and specific analytical method for the simultaneous quantification of repaglinide and the potential this compound metabolite.

-

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and specificity.[11][12]

-

Chromatographic Conditions (suggested starting point):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both repaglinide and this compound need to be determined by infusing the pure standards.

-

-

Sample Preparation: The supernatant from the incubation mixture may be directly injected or further concentrated using solid-phase extraction (SPE) if higher sensitivity is required.

-

Method Validation: The analytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion

The metabolism of repaglinide is well-characterized, with CYP2C8 and CYP3A4 playing pivotal roles in its oxidative clearance. While this compound is a known chemical entity, it is not a recognized metabolite. The experimental framework proposed in this guide provides a systematic approach for researchers to investigate the potential for its formation in vitro. The detection and characterization of any new metabolite, even in trace amounts, are essential for a complete understanding of a drug's disposition and for assessing any potential toxicological implications. The use of high-sensitivity analytical techniques like LC-MS/MS will be critical in any such investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repaglinide - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. google.com [google.com]

- 9. deepdyve.com [deepdyve.com]

- 10. veeprho.com [veeprho.com]

- 11. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. yjes.researchcommons.org [yjes.researchcommons.org]

Methodological & Application

Application Notes and Protocols for the HPLC-UV Detection of Repaglinide Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of Repaglinide and its process-related impurity, Repaglinide Ethyl Ester.

Introduction

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. During its synthesis, process-related impurities can arise, one of which is this compound. This compound is the immediate precursor to Repaglinide and is formed prior to the final hydrolysis step. Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the simultaneous determination of Repaglinide and the quantification of its ethyl ester impurity. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is recommended. A common specification is 250 mm x 4.6 mm with a 5 µm particle size.

-

Chemicals and Reagents:

-

Repaglinide reference standard

-

This compound reference standard (also known as Repaglinide EP Impurity D or Repaglinide USP Related Compound C; CAS No: 147770-06-7)[1][2][3][4][5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate or other suitable buffer salts (analytical grade)

-

Formic acid or orthophosphoric acid (analytical grade) for pH adjustment

-

Water (HPLC grade)

-

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Ammonium Formate Buffer (pH 3.5) (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection Wavelength | 245 nm |

| Run Time | Approximately 15 minutes |

Mobile Phase Preparation: To prepare a 10 mM Ammonium Formate buffer (pH 3.5), dissolve approximately 0.63 g of ammonium formate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with formic acid. Filter the buffer through a 0.45 µm membrane filter before use. The mobile phase is then prepared by mixing the buffer with acetonitrile in the specified ratio.

Standard and Sample Preparation

-

Standard Stock Solution (Repaglinide): Accurately weigh and dissolve an appropriate amount of Repaglinide reference standard in methanol or a suitable solvent to obtain a concentration of 1 mg/mL.

-

Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or a suitable solvent to obtain a concentration of 1 mg/mL.

-

Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range for linearity studies (e.g., 1-10 µg/mL for Repaglinide and lower concentrations for the ethyl ester, reflecting its impurity status).

-

Sample Preparation (for drug substance): Accurately weigh and dissolve the Repaglinide drug substance in the mobile phase to obtain a concentration within the linear range of the method.

-

Sample Preparation (for dosage forms): An appropriate number of tablets should be crushed to a fine powder. A portion of the powder equivalent to a single dose is then accurately weighed and dissolved in a suitable solvent, followed by sonication and filtration to remove excipients. The filtrate is then diluted with the mobile phase to the desired concentration.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for Repaglinide should be well-resolved from the peak for this compound and any other potential impurities or degradation products. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for the analyte. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at that level. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in chromatographic performance when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied. |

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC Operational Parameters